Cas no 890618-96-9 (1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo1,5-apyrimidin-7-ylpiperidine)

1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo1,5-apyrimidin-7-ylpiperidine structure
890618-96-9 structure
Product Name:1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo1,5-apyrimidin-7-ylpiperidine
CAS No:890618-96-9
MF:C21H24N4
MW:332.442064285278
CID:6074756
PubChem ID:8741398
Update Time:2025-11-01

1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo1,5-apyrimidin-7-ylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo1,5-apyrimidin-7-ylpiperidine
    • 5-methyl-3-phenyl-7-piperidin-1-yl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine
    • Z436072866
    • F3250-0512
    • 1-[5-METHYL-3-PHENYL-6-(PROP-2-EN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE
    • 6-allyl-5-methyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
    • AKOS002254919
    • 6-allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
    • 890618-96-9
    • Inchi: 1S/C21H24N4/c1-3-10-18-16(2)23-20-19(17-11-6-4-7-12-17)15-22-25(20)21(18)24-13-8-5-9-14-24/h3-4,6-7,11-12,15H,1,5,8-10,13-14H2,2H3
    • InChI Key: INWLCCYFHBHOMA-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3)C=NN1C(N1CCCCC1)=C(CC=C)C(C)=N2

Computed Properties

  • Exact Mass: 332.20009678g/mol
  • Monoisotopic Mass: 332.20009678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 33.4Ų

1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo1,5-apyrimidin-7-ylpiperidine Pricemore >>

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Additional information on 1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo1,5-apyrimidin-7-ylpiperidine

Comprehensive Overview of 1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylpiperidine (CAS No. 890618-96-9)

The compound 1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylpiperidine (CAS No. 890618-96-9) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique pyrazolo[1,5-a]pyrimidine core, coupled with a piperidine substituent, makes it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, aligning with current trends in targeted therapy development.

In recent years, the demand for small-molecule therapeutics with high selectivity and low off-target effects has surged. This compound’s methyl-phenyl and allyl functional groups contribute to its lipophilicity, a critical factor in optimizing drug bioavailability and blood-brain barrier permeability. These properties are frequently searched in academic and industrial databases, reflecting the growing focus on CNS drug development and neurodegenerative disease treatment.

The synthetic route for CAS 890618-96-9 often involves multi-step palladium-catalyzed cross-coupling reactions, a hotspot in modern organic chemistry. Such methodologies are widely discussed in forums and publications, as they enable efficient C-H functionalization and heterocycle diversification. This aligns with the broader interest in green chemistry and atom-economical processes, which are frequently queried in AI-driven literature searches.

From a commercial perspective, 1-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylpiperidine is often explored as a building block for high-value intermediates in API synthesis. Its piperidine-pyrazolo[1,5-a]pyrimidine hybrid structure is analogous to several FDA-approved drugs, sparking inquiries about its structure-activity relationships (SAR) and patent landscape. These topics are recurrent in SEO analytics, especially among professionals in medicinal chemistry and intellectual property.

Ongoing studies investigate the compound’s potential in cancer immunotherapy and metabolic disorder applications, areas dominating biomedical research trends. Its phenyl-pyrimidine motif is reminiscent of known tyrosine kinase inhibitors, a class of drugs heavily searched due to their success in oncology. Additionally, its allyl group offers opportunities for further derivatization, a feature highlighted in recent drug repurposing studies.

In summary, CAS 890618-96-9 represents a promising candidate for multidisciplinary research, bridging gaps between chemical synthesis, drug design, and therapeutic innovation. Its relevance to trending topics like personalized medicine and computational drug discovery ensures sustained interest across scientific and commercial sectors.

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